molecular formula C16H14O2 B10838597 (S)(+)-7-methyl-2-phenylchroman-4-one

(S)(+)-7-methyl-2-phenylchroman-4-one

Cat. No.: B10838597
M. Wt: 238.28 g/mol
InChI Key: FNOKOVWLKVWYRY-HNNXBMFYSA-N
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Description

(S)(+)-7-methyl-2-phenylchroman-4-one is a chiral flavonoid derivative known for its potential pharmacological properties. This compound is part of the chromanone family, which is characterized by a benzopyran ring system. It has been studied for its potential as a selective monoamine oxidase-B inhibitor, which makes it a candidate for treating neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)(+)-7-methyl-2-phenylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the chromanone structure. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)(+)-7-methyl-2-phenylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, organometallic compounds

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated derivatives, organometallic complexes

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)(+)-7-methyl-2-phenylchroman-4-one involves its interaction with monoamine oxidase-B, an enzyme responsible for the breakdown of monoamines in the brain. By inhibiting this enzyme, the compound increases the levels of monoamines, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets include the active site of monoamine oxidase-B, where the compound binds and prevents the enzyme from catalyzing the oxidation of monoamines .

Comparison with Similar Compounds

(S)(+)-7-methyl-2-phenylchroman-4-one can be compared with other flavonoid derivatives such as:

These compounds share a similar benzopyran ring system but differ in their substituents, which can affect their pharmacological properties. This compound is unique due to its specific chiral configuration and its potent inhibition of monoamine oxidase-B, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(2S)-7-methyl-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O2/c1-11-7-8-13-14(17)10-15(18-16(13)9-11)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3/t15-/m0/s1

InChI Key

FNOKOVWLKVWYRY-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C(=O)C[C@H](O2)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3

Origin of Product

United States

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